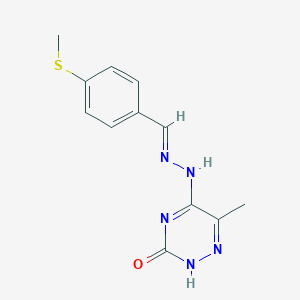
2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate exhibits significant anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit good oral bioavailability and low toxicity, making it a promising drug candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is its ease of synthesis and good yield. However, its limited solubility in water and other common solvents can pose a challenge in certain experiments. Moreover, its mechanism of action is not fully understood, which can hinder its further development as a drug candidate.
Zukünftige Richtungen
There are several potential future directions for research on 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate. One possible direction is to further elucidate its mechanism of action and identify potential molecular targets for drug development. Another direction is to explore its potential applications in the treatment of other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of novel formulations and delivery systems can enhance its solubility and bioavailability, thereby improving its efficacy as a drug candidate.
Conclusion:
In conclusion, 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is a promising chemical compound that exhibits significant anti-inflammatory and analgesic activities. Its ease of synthesis and low toxicity make it a potential drug candidate for the treatment of various inflammatory disorders. Further research is needed to fully understand its mechanism of action and identify potential molecular targets for drug development.
Synthesemethoden
The synthesis of 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate involves the reaction of 2-thienylsulfonyl chloride with 4-piperidinecarboxylic acid in the presence of triethylamine. The resulting product is then reacted with 3-nitrophenylethyl bromide in the presence of potassium carbonate to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic activities and has been proposed as a potential drug candidate for the treatment of various inflammatory disorders.
Eigenschaften
Produktname |
2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate |
|---|---|
Molekularformel |
C18H18N2O7S2 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
[2-(3-nitrophenyl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H18N2O7S2/c21-16(14-3-1-4-15(11-14)20(23)24)12-27-18(22)13-6-8-19(9-7-13)29(25,26)17-5-2-10-28-17/h1-5,10-11,13H,6-9,12H2 |
InChI-Schlüssel |
FCTXKEHKUQFRHA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 |
Kanonische SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)

![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)


![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)
![5-[2-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254736.png)
![5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)
![3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B254738.png)
![N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide](/img/structure/B254744.png)
![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)